
3-Methyl-1-(nitromethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(nitromethyl)cyclohexan-1-ol is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a nitromethyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(nitromethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 3-Methylcyclohexanol, followed by reduction to introduce the nitromethyl group. The reaction conditions typically require the use of nitric acid and a suitable reducing agent such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(nitromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Methyl-1-(nitromethyl)cyclohexanone or 3-Methyl-1-(nitromethyl)cyclohexanoic acid.
Reduction: Formation of 3-Methyl-1-(aminomethyl)cyclohexan-1-ol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(nitromethyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(nitromethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitromethyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylcyclohexanol: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
3-Methyl-1-(aminomethyl)cyclohexan-1-ol: Similar structure but with an amine group instead of a nitro group, leading to different reactivity and biological activity.
3-Methyl-1-(chloromethyl)cyclohexan-1-ol: Contains a chloromethyl group, which can undergo different substitution reactions compared to the nitromethyl group.
Uniqueness
3-Methyl-1-(nitromethyl)cyclohexan-1-ol is unique due to the presence of both a nitromethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities.
Eigenschaften
CAS-Nummer |
91239-33-7 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-methyl-1-(nitromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H15NO3/c1-7-3-2-4-8(10,5-7)6-9(11)12/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
IHGFJEUBRWCVLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)

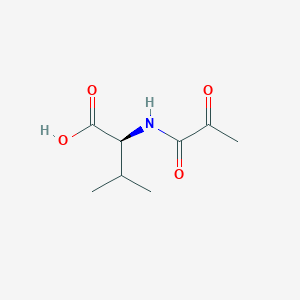
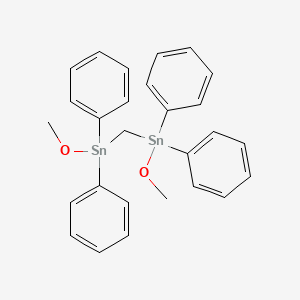
![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)

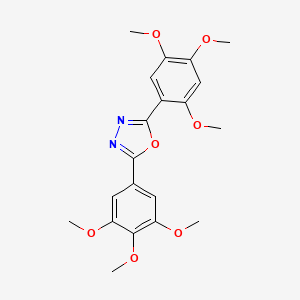
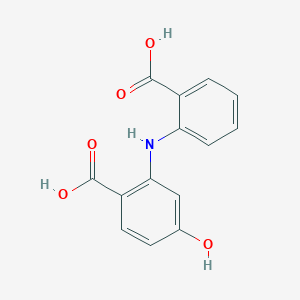
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)
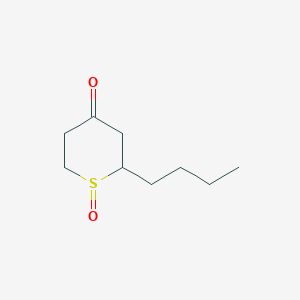
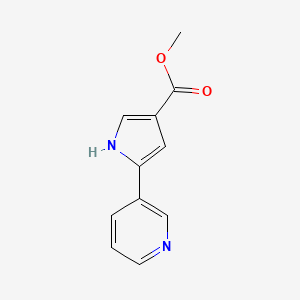
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
